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molecular formula BF4H B8779790 Trifluoroborane Hydrofluoride

Trifluoroborane Hydrofluoride

Cat. No. B8779790
M. Wt: 87.82 g/mol
InChI Key: LEMQFBIYMVUIIG-UHFFFAOYSA-N
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Patent
US04153789

Procedure details

A mixture of 4.0 g of 3-phenylindole, 80 ml of 86% ethanol, 35 ml of 48% hydrofluoroboric acid and 0.25 g of 10% Pd/C was hydrogenated at 60 p.s.i. and 60° C. for 18 hours. The reaction mixture was worked up as in Example 2 and 1.9 g of pure 3-phenylindoline was obtained.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
0.25 g
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[NH:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.B(F)(F)F.F>[Pd].C(O)C>[C:1]1([CH:7]2[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[NH:9][CH2:8]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CNC2=CC=CC=C12
Name
Quantity
35 mL
Type
reactant
Smiles
B(F)(F)F.F
Name
Quantity
0.25 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CNC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: CALCULATEDPERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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